N'-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a chemical compound known for its potential applications in medicinal chemistry and material science. This compound features a unique structure combining a pyridine ring substituted with chlorine atoms and a sulfonohydrazide moiety, which contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidines, are known to interact with various biological targets, including serotonin (5-ht) receptor sites .
Mode of Action
It’s known that pyrimidines, which share structural similarities, undergo nucleophilic aromatic substitution reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This suggests that N’-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide might interact with its targets in a similar manner.
Result of Action
Related compounds have shown cytotoxic activities against various cell lines . This suggests that N’-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide might also exhibit similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2,4-dichloropyridine and 4-methylbenzenesulfonohydrazide.
Condensation Reaction: The key step involves the condensation of 2,4-dichloropyridine-3-carbaldehyde with 4-methylbenzenesulfonohydrazide in the presence of an acid catalyst such as acetic acid. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified by recrystallization from a suitable solvent, often ethanol, to obtain the pure compound.
Industrial Production Methods
Industrial production of N’-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the increased volume of reactants.
Continuous Flow Chemistry: To enhance efficiency and yield, continuous flow reactors may be employed.
Purification and Quality Control: Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzene ring, leading to the formation of sulfone derivatives.
Reduction: Reduction of the hydrazone linkage can yield corresponding hydrazine derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines, thiols, or alcohols for substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it is investigated for potential antimicrobial properties.
Cancer Research: Studies have explored its role as a potential inhibitor of certain enzymes involved in cancer cell proliferation.
Industry
Dye and Pigment Production: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
- N’-((2,4-Dichlorophenyl)methylene)-4-methylbenzenesulfonohydrazide
- N’-((2,4-Dichloropyridin-3-yl)methylene)-4-chlorobenzenesulfonohydrazide
Uniqueness
N’-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide stands out due to the presence of both the dichloropyridine and sulfonohydrazide moieties, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[(E)-(2,4-dichloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c1-9-2-4-10(5-3-9)21(19,20)18-17-8-11-12(14)6-7-16-13(11)15/h2-8,18H,1H3/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVWHLQGFJWVAD-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CN=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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